Cumi-101

PET Imaging 5-HT1A Receptor Neuropharmacology

Select CUMI-101 for its unique agonist profile, which selectively binds the high-affinity, G-protein-coupled state of the 5-HT1A receptor. Unlike antagonist tracers, it quantifies the functionally active receptor pool. This property is essential for measuring changes in endogenous neurotransmitter tone and assessing target engagement in psychiatric research.

Molecular Formula C19H27N5O3
Molecular Weight 373.4 g/mol
CAS No. 179756-61-7
Cat. No. B1669332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCumi-101
CAS179756-61-7
SynonymsCUMI-101;  CUMI 101;  CUMI101; 
Molecular FormulaC19H27N5O3
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=CC=CC=C3OC
InChIInChI=1S/C19H27N5O3/c1-21-18(25)15-20-24(19(21)26)10-6-5-9-22-11-13-23(14-12-22)16-7-3-4-8-17(16)27-2/h3-4,7-8,15H,5-6,9-14H2,1-2H3
InChIKeyMEKSQRMXWZHFIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CUMI-101 (CAS 179756-61-7): A 5-HT1A Receptor PET Radioligand for Functional Brain Imaging


CUMI-101 (CAS 179756-61-7), chemically 2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazine-3,5-dione, is a piperazine-derived compound originally developed as a positron emission tomography (PET) radioligand targeting the serotonin 1A (5-HT1A) receptor [1]. It is classified as a high-affinity 5-HT1A ligand (Ki = 0.15 nM) and is utilized primarily in its carbon-11 labeled form ([¹¹C]CUMI-101) for in vivo neuroimaging studies . CUMI-101 has been characterized as a 5-HT1A receptor agonist in recombinant cell systems, though subsequent functional assays in native brain tissue have demonstrated antagonist behavior, revealing a complex pharmacological profile that includes moderate affinity for α1-adrenoceptors (Ki = 6.75 nM) [2]. This radiotracer is distributed by the NIMH Chemical Synthesis and Drug Supply Program as a reference standard for PET imaging research [3].

Why CUMI-101 Cannot Be Substituted with Generic 5-HT1A Antagonist Radioligands


The selection of CUMI-101 over alternative 5-HT1A receptor radioligands is driven by its functional selectivity for the high-affinity, G-protein-coupled state of the receptor. In contrast to antagonist radioligands such as [¹¹C]WAY-100635, which label the total receptor population regardless of functional state, [¹¹C]CUMI-101 acts as an agonist and preferentially binds to the functionally active subset of 5-HT1A receptors [1]. This property enables measurement of the "active" receptor pool, a parameter that is more directly relevant to changes in endogenous neurotransmitter tone and is unattainable with antagonist tracers [2]. Furthermore, while CUMI-101 exhibits α1-adrenoceptor cross-reactivity (Ki = 6.75 nM) that must be accounted for in experimental design, its high specific binding ratio in cortical regions (SBR = 5.18 in frontal cortex) and peak brain uptake (~11% of injected activity) provide superior counting statistics compared to many other ¹¹C-labeled ligands [3][4]. Generic substitution with an antagonist tracer would fundamentally alter the biological interpretation of the imaging data, as the two ligand classes report on distinct receptor populations.

Quantitative Evidence Differentiating CUMI-101 from Closest Analogs


Functional Selectivity: Agonist vs. Antagonist Binding in Nonhuman Primates

In a direct head-to-head comparison in nonhuman primates, the binding potential (BPF) of the agonist radioligand [¹¹C]CUMI-101 was found to be 55% lower on average across regions of interest compared to the antagonist radioligand [¹¹C]WAY-100635 [1]. This quantified difference reflects the fact that CUMI-101 binds selectively to the high-affinity, G-protein-coupled state of the 5-HT1A receptor, whereas WAY-100635 binds to the total receptor population (both high- and low-affinity states).

PET Imaging 5-HT1A Receptor Neuropharmacology

Receptor Binding Affinity and Functional Activity

CUMI-101 exhibits high affinity for the 5-HT1A receptor with a Ki of 0.15 nM, and demonstrates agonist activity in recombinant systems with an EC50 of 0.1 nM in the [³⁵S]GTPγS binding assay . In contrast, in native primate brain tissue, CUMI-101 behaves as a potent antagonist, dose-dependently inhibiting 8-OH-DPAT-stimulated [³⁵S]GTPγS binding [1]. This functional discrepancy across systems is a key differentiator from pure antagonist ligands.

Radioligand Binding 5-HT1A Receptor GPCR Pharmacology

Off-Target Binding Profile: α1-Adrenoceptor Cross-Reactivity

CUMI-101 demonstrates moderate affinity for α1-adrenoceptors (Ki = 6.75 nM), which translates to significant in vivo cross-reactivity in certain brain regions [1]. In human cerebellum, 25% of [¹¹C]CUMI-101 uptake is attributable to α1-adrenoceptor binding, while cross-reactivity in the thalamus exceeds 45% [2][3]. This off-target binding profile is a critical differentiator from more selective 5-HT1A ligands and necessitates careful selection of reference regions in PET quantification.

Selectivity Profiling PET Tracer Validation Adrenergic Receptors

Ex Vivo Specific Binding Ratio and Brain Uptake in Rodents

In ex vivo studies in awake rats, [³H]CUMI-101 demonstrated high specific binding ratios (SBR) of 5.18 in frontal cortex and 3.18 in hippocampus [1]. The ex vivo Bmax values obtained with [³H]CUMI-101 in frontal cortex (98.7 fmol/mg) and hippocampus (131 fmol/kg) are comparable to those reported for the established 5-HT1A radioligand [³H]MPPF (147.1 fmol/mg in frontal cortex; 72.1 fmol/mg in hippocampus) [1]. This indicates that CUMI-101 provides robust signal in high-density 5-HT1A regions, suitable for preclinical imaging applications.

Ex Vivo Autoradiography Radioligand Validation Preclinical Imaging

Sensitivity to Endogenous Serotonin Fluctuations in Humans

A randomized, double-blind, placebo-controlled crossover study in healthy human participants demonstrated that [¹¹C]CUMI-101 binding potential (BPND) is sensitive to acute changes in endogenous serotonin levels [1]. Intravenous citalopram (10 mg), a selective serotonin reuptake inhibitor (SSRI), induced a statistically significant 7% mean increase in [¹¹C]CUMI-101 BPND across postsynaptic cortical regions compared to placebo (placebo: 1.3 ± 0.2; citalopram: 1.4 ± 0.2; paired t-test p=0.003) [1]. This change is attributable to citalopram-induced alterations in synaptic 5-HT availability.

PET Challenge Study Endogenous Neurotransmitter Clinical Neuroimaging

Human Dosimetry and Brain Uptake Profile

Human biodistribution studies of [¹¹C]CUMI-101 reveal a peak brain uptake of approximately 11% of injected activity at 10 minutes post-injection, which is the highest reported among more than twenty ¹¹C-labeled brain PET ligands [1]. The effective radiation dose was calculated to be 5.3 ± 0.5 µSv/MBq, with the highest organ doses received by the pancreas (32.0 µSv/MBq), liver (18.4 µSv/MBq), and spleen (14.5 µSv/MBq) [1]. This favorable dosimetry profile supports its use in human research studies.

Radiation Dosimetry PET Tracer Safety Clinical Translation

Optimal Research Applications for CUMI-101 Based on Evidence Profile


Measurement of Functional 5-HT1A Receptor Reserve in Neuropsychiatric Disorders

Based on the direct head-to-head evidence that [¹¹C]CUMI-101 binding is 55% lower than [¹¹C]WAY-100635 due to its selective binding to the high-affinity receptor state [1], this tracer is uniquely suited for quantifying the proportion of functionally active 5-HT1A receptors. This application is relevant for studies in major depressive disorder, schizophrenia, and anxiety disorders where alterations in receptor G-protein coupling are hypothesized. Researchers can use the ratio of CUMI-101 to antagonist tracer binding as an index of receptor functional status. [1]

Assessing Acute Serotonergic Challenges and Drug Target Engagement

The demonstration that [¹¹C]CUMI-101 binding increases by 7% following acute SSRI administration (citalopram 10 mg) in a placebo-controlled crossover design [2] validates its use in pharmacological challenge studies. This application enables measurement of target engagement for serotonergic drugs, assessment of endogenous 5-HT release, and evaluation of drug-induced changes in synaptic serotonin levels in the living human brain. This capability is distinct from antagonist tracers, which are generally insensitive to acute neurotransmitter fluctuations. [2]

Preclinical Rodent Imaging of Cortical 5-HT1A Receptors

Ex vivo studies demonstrate that [³H]CUMI-101 achieves a specific binding ratio of 5.18 in rat frontal cortex, with Bmax values (98.7 fmol/mg) comparable to established tracers [3]. This evidence supports its application in preclinical rodent models for studying cortical 5-HT1A receptor density and distribution, particularly in transgenic models of psychiatric disorders or in longitudinal studies of disease progression and treatment response. The high SBR provides sufficient signal-to-noise for autoradiographic quantification. [3]

Human Neuroimaging Studies Requiring High Brain Uptake Efficiency

The dosimetry study showing [¹¹C]CUMI-101 achieves ~11% peak brain uptake—the highest among >20 reported ¹¹C-labeled ligands—and an effective dose of 5.3 µSv/MBq [4] makes it an optimal choice for studies requiring high statistical power with limited injected radioactivity. This application is particularly valuable in multi-tracer protocols, repeat scanning designs, and studies in vulnerable populations where minimizing radiation exposure is critical. The favorable counting statistics also support shorter scan durations or lower injected doses. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cumi-101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.